molecular formula C17H12N2O6 B2848360 3-(1,3-Benzodioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 1223886-46-1

3-(1,3-Benzodioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Numéro de catalogue: B2848360
Numéro CAS: 1223886-46-1
Poids moléculaire: 340.291
Clé InChI: YDFWNWWYTYVKQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the tetrahydroquinazoline carboxylic acid derivatives, characterized by a fused bicyclic quinazoline core substituted with a 1,3-benzodioxol-5-ylmethyl group at position 3 and a carboxylic acid moiety at position 5.

Propriétés

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6/c20-15-11-3-2-10(16(21)22)6-12(11)18-17(23)19(15)7-9-1-4-13-14(5-9)25-8-24-13/h1-6H,7-8H2,(H,18,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFWNWWYTYVKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C(=O)O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-(1,3-Benzodioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound belonging to the quinazoline class. Its unique structure, characterized by a benzodioxole moiety and a tetrahydroquinazoline core, has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

  • Molecular Formula : C22H21N3O5
  • Molecular Weight : 407.4 g/mol
  • IUPAC Name : 3-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Notably, it has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins. By inhibiting COX activity, the compound may exert anti-inflammatory effects and contribute to pain relief .

Anticancer Activity

Research indicates that 3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid exhibits significant cytotoxic activity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • 4T1 murine mammary carcinoma
    • COLO201 human colorectal adenocarcinoma
    • SNU-1 human gastric carcinoma

In vitro studies have shown that the compound can induce apoptosis in these cancer cells through mechanisms that may involve the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits broad-spectrum antibacterial activity against several bacterial strains. The structure-function relationship indicates that modifications in the benzodioxole moiety can enhance its antibacterial potency .

Study 1: Cytotoxicity Assessment

A study conducted on various derivatives of quinazoline compounds demonstrated that those similar to 3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid showed promising results in selectively targeting cancer cells while sparing normal cells. The selectivity index (SI) calculated for these compounds indicated a favorable therapeutic window .

Study 2: Inhibition of COX Enzymes

In another investigation focused on the anti-inflammatory potential of quinazoline derivatives, this compound was shown to inhibit COX enzymes effectively. The IC50 values obtained were comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as an alternative therapeutic agent for inflammatory conditions .

Comparative Analysis of Biological Activities

Activity TypeCompoundIC50/Minimum Inhibitory ConcentrationReference
Cytotoxicity3-(1,3-Benzodioxol...)Varies by cell line (e.g., 50 µg/mL)
COX Inhibition3-(1,3-Benzodioxol...)Comparable to NSAIDs
Antibacterial3-(1,3-Benzodioxol...)Varies by strain

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous molecules:

Table 1: Structural and Functional Comparison of Tetrahydroquinazoline and Related Derivatives

Compound Name Substituent (R) Molecular Weight (g/mol) Key Biological Activity/Properties Source
3-(1,3-Benzodioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid 1,3-Benzodioxol-5-ylmethyl ~370.32 (calculated*) Hypothesized enzyme inhibition (structural analogy) -
3-(3-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid 3-Chlorophenyl 316.69 Unknown; commercial availability discontinued
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid 4-Fluorophenyl (pyrimidine core) - Kynurenine formamidase (KFase) inhibitor (Binding affinity: -8.7 kcal/mol)
N-(1,3-Benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenyl-...-7-carboxamide Amide derivative of target compound 540.0 (C30H22ClN3O5) Structural analog; amide group may alter solubility or target affinity
4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid Benzodioxol-pyrazole hybrid - Experimental compound with unverified activity

*Calculated based on formula C₁₈H₁₄N₂O₆ (quinazoline core + substituents).

Key Observations:

In contrast, the 4-fluorophenyl substituent in the pyrimidine derivative () demonstrates moderate KFase inhibition, suggesting fluorinated aromatic groups may optimize enzyme interactions. The amide derivative () replaces the carboxylic acid with a carboxamide, which could reduce ionization at physiological pH, altering bioavailability or metabolic stability .

Core Heterocycle Variations

  • Pyrimidine () and pyrazole () cores exhibit distinct electronic and steric profiles compared to the quinazoline scaffold. For example, the pyrimidine derivative’s smaller ring system may allow tighter binding to KFase, as evidenced by its lower binding affinity (-8.7 kcal/mol) .

Further studies are needed to validate these hypotheses.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.